N-(3-aminopropyl)benzenesulfonamide hydrochloride
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Overview
Description
N-(3-aminopropyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2S and a molecular weight of 250.75 g/mol . This compound is known for its versatile applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmaceutical development.
Preparation Methods
The synthesis of N-(3-aminopropyl)benzenesulfonamide hydrochloride typically involves the reaction of benzenesulfonyl chloride with 3-aminopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
N-(3-aminopropyl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonamide derivatives or reduction to yield amine derivatives.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or with carboxylic acids to form amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-aminopropyl)benzenesulfonamide hydrochloride is widely used in scientific research due to its ability to inhibit certain enzymes and its potential therapeutic applications. Some of its key applications include:
Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly those targeting carbonic anhydrase enzymes.
Biochemistry: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Pharmaceutical Development: It serves as a lead compound in the development of drugs for various diseases, including cancer and glaucoma.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, leading to a decrease in the production of bicarbonate ions and subsequent physiological effects . This inhibition can result in therapeutic benefits, such as reduced intraocular pressure in glaucoma or decreased tumor growth in cancer .
Comparison with Similar Compounds
N-(3-aminopropyl)benzenesulfonamide hydrochloride can be compared with other benzenesulfonamide derivatives, such as:
- **N-
N-(2-aminopropyl)benzenesulfonamide: Similar structure but with the amino group positioned differently, leading to variations in reactivity and biological activity.
N-(4-aminobutyl)benzenesulfonamide: Longer alkyl chain, which may affect its solubility and interaction with molecular targets.
Properties
CAS No. |
1588266-82-3 |
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Molecular Formula |
C9H15ClN2O2S |
Molecular Weight |
250.7 |
Purity |
95 |
Origin of Product |
United States |
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